molecular formula C13H10ClFN2O B5044423 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea CAS No. 13208-30-5

1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea

Cat. No.: B5044423
CAS No.: 13208-30-5
M. Wt: 264.68 g/mol
InChI Key: RHOPKNAPSLGREM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea typically involves the reaction of 3-chloroaniline with 3-fluoroaniline in the presence of a suitable isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is often maintained between 0°C and 25°C to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis. These reactors allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled temperature and solvent conditions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic rings can yield nitro derivatives, while hydrolysis can produce corresponding amines.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea: Similar structure with a different position of the fluorine atom.

    1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea: Variation in the position of the chlorine atom.

    1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea: Another positional isomer with the fluorine atom in the ortho position.

Uniqueness: 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This positional arrangement may result in distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOPKNAPSLGREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295706
Record name 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202886
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13208-30-5
Record name NSC104484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104484
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-3-(3-FLUOROPHENYL)UREA
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